
3-O-Acetyl-betulinic acid
Vue d'ensemble
Description
3-O-Acetyl-betulinic acid (3-OA-BA) is a semi-synthetic derivative of betulinic acid (BA), a pentacyclic triterpenoid isolated from birch bark and other plant sources. The acetylation of the hydroxyl group at the C3 position enhances its physicochemical properties and bioactivity. 3-OA-BA exhibits improved solubility in organic solvents (e.g., DMSO) compared to BA, though it remains sparingly soluble in water . Its molecular formula is C₃₂H₅₀O₄, with a molecular weight of 498.74 g/mol and a melting point of 280–282°C .
This compound is synthesized via chemical or enzymatic methods:
- Chemical synthesis: Acetylation of BA using acetic anhydride under reflux yields 3-OA-BA in 71% purity after column chromatography .
- Enzymatic synthesis: Lipase from Candida antarctica (Novozym® 435) catalyzes the reaction between BA and acetic anhydride at 54°C, achieving a 79.3% yield .
3-OA-BA has demonstrated potent anticancer activity, particularly against human lung carcinoma (A549) and melanoma cells, with selective cytotoxicity toward malignant cells over non-malignant fibroblasts .
Méthodes De Préparation
The synthesis of 3-O-Acetyl-betulinic acid involves multiple steps. The synthetic routes typically start with the extraction of betulinic acid from natural sources, followed by acetylation to form acetylbetulinic acid . The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine . Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the acetyloxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
Anticancer Activity
3-O-Acetyl-betulinic acid exhibits significant anticancer properties, making it a subject of extensive research. Various studies have demonstrated its effectiveness against several cancer cell lines:
- Cytotoxicity Studies : Research indicates that this compound shows improved cytotoxicity compared to betulinic acid itself. In vitro studies revealed that it has an IC50 value of less than 10 µg/mL against human lung carcinoma (A549) cells and demonstrates better activity than unmodified betulinic acid against ovarian cancer cells (CAOV3) .
- Mechanisms of Action : The compound induces apoptosis in cancer cells through distinct morphological changes, including DNA fragmentation and membrane blebbing. It also disrupts mitochondrial functions, leading to increased reactive oxygen species (ROS) production, which is crucial for triggering apoptosis .
- Broad Spectrum : Beyond lung and ovarian cancers, this compound has shown efficacy against various malignancies, including melanoma, glioblastoma, and leukemia . Its ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential.
Anti-Inflammatory Properties
In addition to its anticancer effects, this compound possesses anti-inflammatory properties:
- Inhibition of Inflammatory Mediators : Studies have shown that this compound can significantly reduce inflammation in animal models. For instance, it inhibited the release of pro-inflammatory cytokines and reduced edema in models of induced inflammation .
- Protective Effects : The compound has been reported to protect against oxidative stress-related damage by enhancing the activity of antioxidant enzymes and reducing lipid peroxidation . This suggests its potential use in treating inflammatory diseases.
Other Pharmacological Activities
This compound's applications extend beyond oncology and inflammation:
- Antiviral Activity : Similar to betulinic acid, this derivative exhibits antiviral properties against HIV and herpes simplex virus type 1 (HSV-1), making it a candidate for further exploration in antiviral therapies .
- Antimalarial Effects : Some studies have indicated that derivatives of betulinic acid, including this compound, may possess antimalarial activity, showcasing their potential in treating malaria .
Synthesis and Characterization
The synthesis of this compound typically involves enzymatic methods using lipases for acylation reactions. The use of lipase from Candida antarctica has been reported to yield high purity and efficiency . Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to characterize the compound thoroughly.
Data Summary Table
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in A549 and CAOV3 cell lines compared to control groups. The study concluded that the compound could serve as a lead for developing new anticancer agents.
Case Study 2: Anti-inflammatory Mechanisms
In a model of induced paw edema in mice, administration of this compound resulted in a marked reduction in inflammation markers. This suggests its potential application in treating inflammatory diseases such as arthritis.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, betulinic acid, a related compound, induces apoptosis in tumor cells by activating the mitochondrial pathway of apoptosis . This mechanism is independent of p53 and CD95, making it a unique pathway for inducing cell death . The compound also exhibits TGR5 agonist activity, which is significant in various biological processes .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Betulinic Acid (BA) and Derivatives
Physicochemical and Bioactive Properties
Key Findings :
- Enhanced Cytotoxicity : 3-OA-BA and its C3-acylated derivatives (succinyl, glutaryl) exhibit superior activity against A549 cells compared to BA, with IC₅₀ values <10 µg/mL .
- Selectivity: The 4-isoquinolinyl amide derivative of 3-OA-BA shows exceptional selectivity for melanoma cells (A375) over non-malignant NIH 3T3 fibroblasts, highlighting the impact of C28 functionalization .
- Synthesis Efficiency : Enzymatic methods for 3-OA-BA synthesis offer higher yields (79.3%) and specificity compared to traditional chemical acetylation .
Betulonic Acid Derivatives
Betulonic acid, a BA derivative with a ketone group at C3, is modified to enhance bioactivity:
- Amidoethanesulfonamides: These derivatives, synthesized via conjugation with 2-aminoethanesulfonamides, target carbonic anhydrase IX (CA-IX), a biomarker in hypoxic tumors . Unlike 3-OA-BA, these compounds inhibit enzymatic activity rather than directly inducing apoptosis.
Other Triterpenoids
Key Insight: While 3-OA-BA excels in lung cancer and melanoma, other triterpenoids with modifications at C23 or C28 show activity in different cancer types, emphasizing the role of functional group placement.
Activité Biologique
3-O-Acetyl-betulinic acid (3-O-Ac-BA) is a derivative of betulinic acid, a naturally occurring pentacyclic triterpene found in various plants, particularly birch trees. This compound has garnered significant attention due to its diverse biological activities, especially its anticancer properties. This article reviews the biological activity of 3-O-Ac-BA, focusing on its mechanisms of action, efficacy against different cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the acetylation at the C-3 position of the betulinic acid molecule. The structural modifications enhance its solubility and bioavailability, which are critical for its therapeutic efficacy. Spectroscopic data confirm the presence of distinct functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₃₁H₄₈O₃ |
Molecular Weight | 480.70 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of 3-O-Ac-BA against various human cancer cell lines:
- Cytotoxicity : Research indicates that 3-O-Ac-BA exhibits significant cytotoxicity with an IC₅₀ value of less than 10 µg/ml against the A549 lung cancer cell line, outperforming betulinic acid itself .
- Mechanisms of Action : The compound induces apoptosis through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases . It has been shown to upregulate pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), confirming its role in promoting programmed cell death .
- Comparative Efficacy : In comparative studies, 3-O-Ac-BA has shown enhanced activity against various cancer types, including ovarian (CAOV3) and colorectal adenocarcinoma (DLD-1) cells .
Table: Cytotoxicity of this compound Against Various Cancer Cell Lines
Cell Line | IC₅₀ (µg/ml) | Type of Cancer |
---|---|---|
A549 | <10 | Lung carcinoma |
CAOV3 | >10 | Ovarian carcinoma |
DLD-1 | >10 | Colorectal adenocarcinoma |
MCF-7 | <10 | Breast adenocarcinoma |
Case Studies
Several case studies highlight the therapeutic potential of 3-O-Ac-BA:
- Study on Lung Cancer : A study reported that treatment with 3-O-Ac-BA resulted in a significant reduction in cell viability in A549 cells, demonstrating its potential as a therapeutic agent for lung cancer .
- Ovarian Cancer Research : In another investigation, while 3-O-Ac-BA showed less potency than other derivatives against ovarian cancer cells, it still exhibited notable cytotoxic effects compared to untreated controls, suggesting it could be used in combination therapies .
Additional Biological Activities
Beyond its anticancer properties, 3-O-Ac-BA exhibits other biological activities:
Q & A
Basic Research Questions
Q. What spectroscopic methods are validated for characterizing 3A-BA purity and structural integrity?
- Methodology : Nuclear Magnetic Resonance (¹H-NMR) in CDCl₃ is standard for confirming the acetyl group at C-3 and lupane skeleton. Peaks at δ 2.05 ppm (acetyl protons) and δ 4.47 ppm (C-3 proton) are diagnostic . Thin-layer chromatography (TLC) on silica gel with dichloromethane (Rf = 0.25) and visualization via KMnO₄/AMCS ensures purity . For advanced validation, combine with High-Resolution Mass Spectrometry (HR-MS) to confirm molecular weight (C₃₂H₅₀O₄; m/z 498.7370) .
Q. How can researchers optimize extraction of 3A-BA from natural sources?
- Methodology : Use sequential solvent extraction (e.g., hexane → ethyl acetate → methanol) on plant matrices like Artemisia martjanovii or Juglans mandshurica. Flash chromatography on silica gel (200–400 mesh) with gradient elution (e.g., hexane:ethyl acetate) isolates 3A-BA. Validate yields via preparative TLC or HPLC-PDA .
Q. What in vitro assays are suitable for preliminary evaluation of 3A-BA’s antitumor activity?
- Methodology : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 3A-BA dissolved in DMSO (≤0.1% v/v). Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. Note: Sparingly soluble in water; pre-dissolve in DMSO and dilute in culture media .
Advanced Research Questions
Q. How do structural modifications at C-3 impact 3A-BA’s bioactivity?
- Methodology : Replace the acetyl group with alkylamido or succinyl esters and test anti-HIV/anticancer efficacy. For example, 3-O-(3',3'-dimethylsuccinyl) derivatives show EC₅₀ = 0.24 µM against HIV, while alkylamido analogs are inactive. Use X-ray crystallography or molecular docking to correlate steric/electronic effects with target binding (e.g., HIV protease) .
Q. How to resolve contradictions in cytotoxicity data across studies?
- Analysis Framework :
- Purity : Confirm via TLC/NMR; impurities ≥5% can skew results .
- Solubility : DMSO stock concentration affects cellular uptake; validate with solubility assays.
- Assay Conditions : Compare protocols (e.g., exposure time, serum content). For example, 48-hour vs. 72-hour incubations may alter IC₅₀ values by 2–3 fold .
Q. What strategies enhance 3A-BA’s metabolic stability for in vivo studies?
- Methodology :
- Prodrug Design : Synthesize phosphate or glycoside conjugates to improve aqueous solubility.
- Microsomal Stability Assays : Incubate 3A-BA with liver microsomes (human/rat) and quantify degradation via LC-MS.
- Pharmacokinetic Profiling : Measure plasma half-life (t½) and bioavailability in rodent models after oral/intravenous administration .
Q. How to validate 3A-BA’s mechanism of apoptosis induction?
- Experimental Design :
- Flow Cytometry : Use Annexin V/PI staining to quantify apoptotic cells.
- Western Blotting : Monitor caspase-3/9 activation and Bcl-2/Bax ratio.
- CRISPR Knockout : Target genes like p53 or NF-κB to assess pathway dependency .
Q. Key Considerations for Researchers
- Reproducibility : Always report solvent purity (e.g., DMSO Hybri-Max grade) and storage conditions (-20°C) .
- Advanced SAR : Prioritize modifications at C-28 (carboxylic acid) over C-3 for enhanced activity .
- Natural Product Validation : Cross-reference LC-MS data with repositories like PubChem (CID: 10376-50-8) to confirm identity .
Propriétés
IUPAC Name |
9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O4/c1-19(2)21-11-16-32(27(34)35)18-17-30(7)22(26(21)32)9-10-24-29(6)14-13-25(36-20(3)33)28(4,5)23(29)12-15-31(24,30)8/h21-26H,1,9-18H2,2-8H3,(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWNTJJUZAIOLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302661 | |
Record name | 3-(acetyloxy)lup-20(29)-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10376-50-8 | |
Record name | Acetylbetulinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(acetyloxy)lup-20(29)-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.